

(S)-13-Hydroxyoctadecanoic acid discovery and synthesis

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Compound of Interest

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An In-depth Technical Guide to **(S)-13-Hydroxyoctadecanoic Acid**: Discovery, Synthesis, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

(S)-13-Hydroxyoctadecanoic acid ((S)-13-HODE) is a biologically active oxidized metabolite of the essential fatty acid, linoleic acid. Produced endogenously via enzymatic pathways, this molecule is a critical signaling lipid involved in a myriad of physiological and pathological processes, including inflammation, atherosclerosis, and cancer. Its specific stereochemistry dictates its biological function, notably its activity as a ligand for peroxisome proliferator-activated receptor-gamma (PPAR γ). This technical guide provides a comprehensive overview of the discovery of (S)-13-HODE, its biosynthetic pathway, its role in cellular signaling, and detailed methodologies for its chemical and chemoenzymatic synthesis.

Discovery and Natural Occurrence

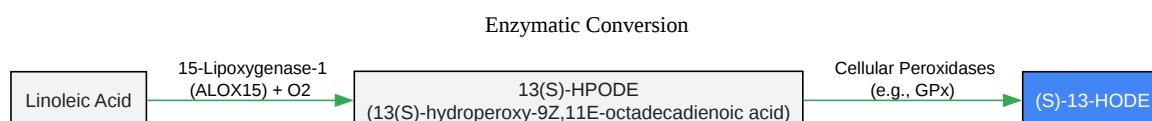
(S)-13-Hydroxyoctadecanoic acid, formally known as 13(S)-hydroxy-9Z,11E-octadecadienoic acid, is a major lipoxygenation product derived from linoleic acid in biological systems.^[1] Its discovery is rooted in the study of lipid metabolism and inflammation. A notable early identification by Buchanan et al. in 1985 characterized it as a "vessel wall chemorepellant factor," highlighting its vascular activities.^[2]

(S)-13-HODE is produced by a variety of cell types, including macrophages, endothelial cells, and platelets, and is found in numerous tissues.^[3] The stereospecific synthesis in mammals is primarily carried out by the enzyme 15-lipoxygenase-1 (ALOX15).^{[4][5]} This enzyme catalyzes the insertion of molecular oxygen into linoleic acid to form an unstable intermediate, 13(S)-hydroperoxy-9Z,11E-octadecadienoic acid (13(S)-HpODE), which is subsequently and rapidly reduced by cellular peroxidases to the more stable (S)-13-HODE.^[4]

Biosynthesis and Signaling Pathways

The 15-Lipoxygenase Biosynthetic Pathway

The enzymatic production of (S)-13-HODE is a highly controlled and stereospecific process. The primary pathway involves the action of 15-lipoxygenase-1 (15-LOX-1) on linoleic acid.

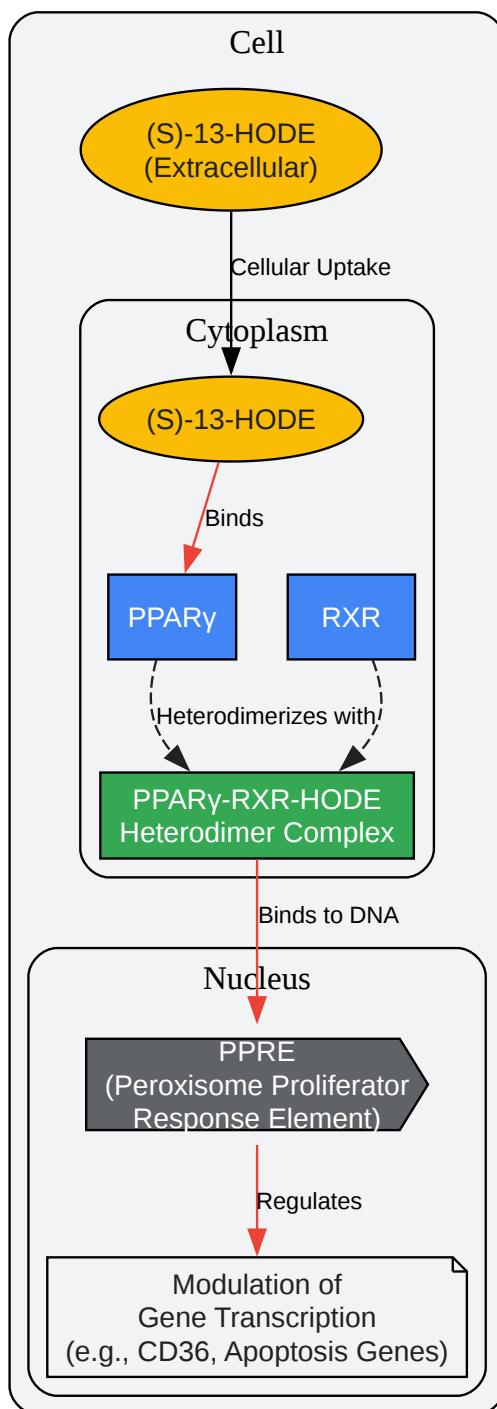


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Caption: Biosynthesis of (S)-13-HODE from Linoleic Acid.

PPAR γ Signaling Pathway

(S)-13-HODE functions as an endogenous ligand for the nuclear receptor Peroxisome Proliferator-Activated Receptor-gamma (PPAR γ).^{[4][5]} The R-enantiomer, 13(R)-HODE, lacks this ability.^[4] Activation of PPAR γ by (S)-13-HODE initiates a signaling cascade that modulates the transcription of various target genes, influencing processes like lipid metabolism and apoptosis.



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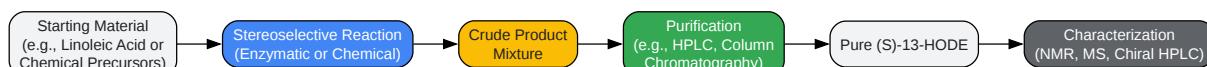
Caption: (S)-13-HODE activation of the PPARy signaling pathway.

Synthesis of (S)-13-Hydroxyoctadecanoic Acid

The stereoselective synthesis of (S)-13-HODE is crucial for studying its specific biological roles. Both chemoenzymatic and total chemical synthesis strategies have been developed.

General Synthesis and Purification Workflow

A typical workflow for producing and isolating (S)-13-HODE involves the initial synthesis, followed by extraction, purification (commonly via chromatography), and characterization to confirm identity and purity.



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Caption: General experimental workflow for synthesis and analysis.

Comparison of Synthesis Methods

Synthesis Method	Key Reagents / Catalyst	Overall Yield (%)	Enantiomeric Excess (e.e. %)	Reference
Chemoenzymatic	Linoleic Acid, Soybean Lipoxygenase-1, NaBH ₄ or SnCl ₂	54%	97%	[6][7]
Chemical Synthesis	Methyl Z-10-iododec-9-enoate, Organostannane, Palladium(II) Catalyst	Favorable	High (Implied)	[6]

Detailed Experimental Protocols

Protocol 1: Chemoenzymatic Synthesis of (S)-13-HODE

This protocol is adapted from a described method utilizing soybean lipoxygenase for stereospecific oxidation followed by chemical reduction.[6][7]

Step 1: Enzymatic Oxidation of Linoleic Acid to 13(S)-HPODE

- Reaction Setup: Prepare a 0.1 M borate buffer and adjust the pH to 11.
- Substrate Preparation: Dissolve linoleic acid to a final concentration of 0.1 M in the buffer. Emulsification may be required.
- Enzyme Addition: Add soybean lipoxygenase-1 to a final concentration of 4 mg/mL.
- Oxygenation: Cool the reaction vessel to 5°C and bubble oxygen gas through the solution at a pressure of 2.5 bar while stirring vigorously.
- Monitoring: The formation of the conjugated diene in 13(S)-HPODE can be monitored spectrophotometrically by observing the increase in absorbance at 234 nm.[8] The reaction is typically complete within 2-5 hours.[7][9]
- Work-up: Once the reaction is complete, acidify the solution to pH 3-4 with 2N HCl and extract the product with diethyl ether or chloroform/methanol. Dry the organic phase over anhydrous sodium sulfate and concentrate in vacuo.

Step 2: Reduction of 13(S)-HPODE to (S)-13-HODE

- Reagent: Stannous chloride (SnCl_2) is an effective reducing agent for this conversion.[7]
- Procedure: Dissolve the crude 13(S)-HPODE from Step 1 in a mixture of chloroform, methanol, and water.
- Reduction: Add a solution of SnCl_2 in the same solvent system to the 13(S)-HPODE solution and stir at room temperature.
- Completion: The reaction is typically complete within 2 hours.
- Purification: After extraction, the final product, (S)-13-HODE, is purified from the reaction mixture using silica gel column chromatography or high-performance liquid chromatography (HPLC).

Conclusion

(S)-13-Hydroxyoctadecanoic acid is a pivotal lipid mediator whose stereospecific biosynthesis leads to distinct signaling functions, primarily through the activation of PPAR γ . Its role in both health and disease makes it a molecule of significant interest for therapeutic development. The chemoenzymatic synthesis route offers an efficient method for producing gram-scale quantities of highly enantiopure (S)-13-HODE, enabling further investigation into its biological activities and potential as a pharmacological agent or biomarker.

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